Selective Blockade of Methamphetamine-Induced Dopamine Release vs. Nomifensine and Cocaine — Microdialysis Evidence
In a direct head-to-head experiment using rat nucleus accumbens brain microdialysis, 4-PTIQ (10⁻⁶ M) inhibited the dopamine-releasing effect of methamphetamine (10⁻⁶ M), whereas the structurally related uptake inhibitor nomifensine (10⁻⁶ M) and cocaine (3 × 10⁻⁶ M) both failed to block dopamine release under identical conditions [1]. Furthermore, 4-PTIQ was the weakest inhibitor of [³H]dopamine uptake by rat striatal synaptosomes among the three agents, confirming that its methamphetamine-antagonistic action is mechanistically distinct from transporter blockade [1].
| Evidence Dimension | Inhibition of methamphetamine (10⁻⁶ M)-induced dopamine release in rat nucleus accumbens (in vivo microdialysis) |
|---|---|
| Target Compound Data | 4-PTIQ (10⁻⁶ M): inhibited dopamine release |
| Comparator Or Baseline | Nomifensine (10⁻⁶ M): failed to block dopamine release; Cocaine (3 × 10⁻⁶ M): failed to block dopamine release |
| Quantified Difference | Qualitative binary outcome: 4-PTIQ fully blocked METH-induced DA release at equimolar concentration; nomifensine and cocaine produced no blockade at their tested concentrations. |
| Conditions | Rat nucleus accumbens, in vivo brain microdialysis; methamphetamine 10⁻⁶ M infusion through probe; male Wistar rats |
Why This Matters
This is the defining differentiation: researchers studying amphetamine pharmacology who require a compound that antagonizes methamphetamine-evoked dopamine release without blocking dopamine reuptake cannot use nomifensine or cocaine as substitutes.
- [1] Tateyama M, Nagao T, Ohta S, Hirobe M, Ono H. 4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release. Eur J Pharmacol. 1993 Aug 10;240(1):51-6. doi:10.1016/0014-2999(93)90544-r. PMID: 8405121. View Source
